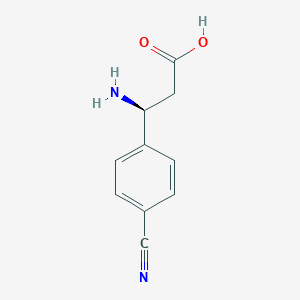

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid

Description

BenchChem offers high-quality (S)-3-Amino-3-(4-cyanophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-3-(4-cyanophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-3-(4-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPLLJRLBHIJPS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C#N)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363443 | |

| Record name | (3S)-3-Amino-3-(4-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718596-77-1 | |

| Record name | (3S)-3-Amino-3-(4-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and peptide science. Its unique structural motif, featuring a stereogenic center at the β-position and a cyano-functionalized aromatic ring, makes it a valuable building block for the synthesis of complex molecular architectures and peptidomimetics. This guide provides a comprehensive overview of the chemical and physical properties of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid, detailed protocols for its synthesis via both enzymatic resolution and asymmetric approaches, and a discussion of its current and potential applications in research and drug development.

Introduction: The Significance of a Chiral Building Block

β-Amino acids are structural isomers of their more common α-amino acid counterparts, with the amino group attached to the second carbon atom from the carboxyl group. This seemingly subtle structural alteration imparts unique conformational properties to peptides and other molecules that incorporate them. (S)-3-Amino-3-(4-cyanophenyl)propanoic acid, in particular, offers a trifecta of desirable features for medicinal chemists: a defined stereochemistry essential for specific biological interactions, a rigid phenyl group that can be strategically positioned within a molecule, and a versatile cyano group that can serve as a handle for further chemical modification or as a key pharmacophoric element.

While sometimes mistakenly associated with the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, it is important to clarify that the key chiral intermediate for sitagliptin is (3R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid. However, (S)-3-Amino-3-(4-cyanophenyl)propanoic acid and its derivatives are crucial for the development of other biologically active compounds and serve as valuable tools in peptide and medicinal chemistry research.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid is paramount for its effective use in research and development.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |

| Molecular Weight | 190.20 g/mol | [2] |

| CAS Number | 718596-77-1 | [2] |

| Appearance | White to off-white powder | [2] |

| Optical Rotation | [α]D25 = +3 ± 2º (c=0.15 in H₂O) | [2] |

Solubility and pKa

Similarly, an experimentally determined pKa value has not been reported. By analogy to similar aromatic β-amino acids, the pKa of the carboxylic acid group is estimated to be in the range of 3.5-4.5, and the pKa of the ammonium group is estimated to be in the range of 9.0-10.0.

Spectroscopic Data

The spectroscopic data for the enantiomerically pure (S)-3-Amino-3-(4-cyanophenyl)propanoic acid is expected to be identical to that of its racemic mixture, with the exception of analyses performed using chiral methods. The following data is based on the reported spectra for the racemic compound.[3]

-

¹H NMR (DMSO-d₆, 400 MHz): The expected proton NMR spectrum would show characteristic signals for the aromatic protons, the methine proton at the chiral center, and the methylene protons adjacent to the carbonyl group.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum would display distinct resonances for the carbonyl carbon, the aromatic carbons (including the carbon bearing the cyano group and the ipso-carbon), the methine carbon of the chiral center, and the methylene carbon.

-

Infrared (IR) Spectroscopy (KBr): The IR spectrum is characterized by a strong absorption band for the nitrile (C≡N) stretch, typically observed around 2230 cm⁻¹. Other key absorptions include those for the carboxylic acid O-H and C=O stretches, and the N-H stretches of the amino group.[3]

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.

Synthesis of (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid

The preparation of enantiomerically pure (S)-3-Amino-3-(4-cyanophenyl)propanoic acid is a critical step for its application in stereospecific synthesis. Two primary strategies are presented here: the resolution of a racemic mixture and a direct asymmetric synthesis.

Synthesis of Racemic Precursor and Enzymatic Kinetic Resolution

This approach involves the initial synthesis of the racemic compound, followed by an enzymatic resolution to separate the desired (S)-enantiomer. The following protocols are adapted from the work of Forró and co-workers.[3][4]

The racemic amino acid can be prepared via a modified Rodionov reaction.

Protocol:

-

To a solution of 4-cyanobenzaldehyde (1 equivalent) in ethanol, add malonic acid (1 equivalent) and ammonium acetate (1.2 equivalents).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and then to 0 °C.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and then with diethyl ether.

-

Dry the solid under vacuum to yield (±)-3-amino-3-(4-cyanophenyl)propanoic acid.

The racemic amino acid is first converted to its ethyl ester, which then undergoes enantioselective acylation catalyzed by a lipase.

Protocol:

-

Esterification: Suspend (±)-3-amino-3-(4-cyanophenyl)propanoic acid in absolute ethanol and cool to -10 °C. Add thionyl chloride dropwise and then reflux the mixture for 1-2 hours. Evaporate the solvent to obtain the racemic ethyl ester hydrochloride.

-

Enzymatic Acylation: Dissolve the racemic ethyl ester in butyl butanoate. Add Candida antarctica lipase A (CAL-A) and stir the mixture at room temperature. Monitor the reaction progress by chiral HPLC.

-

Work-up and Separation: Once approximately 50% conversion is reached, filter off the enzyme. Separate the unreacted (S)-ester from the acylated (R)-amide by column chromatography.

-

Hydrolysis: Hydrolyze the purified (S)-ethyl 3-amino-3-(4-cyanophenyl)propanoate using aqueous hydrochloric acid to yield the target compound, (S)-3-amino-3-(4-cyanophenyl)propanoic acid.

Asymmetric Synthesis via Chiral Auxiliary

A direct asymmetric synthesis offers an elegant alternative to resolution. While a specific protocol for this exact molecule is not widely published, a general and reliable method involves the use of an Evans chiral auxiliary. The following is a proposed synthetic route based on established methodologies for the asymmetric synthesis of β-amino acids.

Proposed Protocol:

-

Acylation of Chiral Auxiliary: Acylate a commercially available chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with 4-cyanocinnamoyl chloride to form the corresponding N-acyloxazolidinone.

-

Stereoselective Conjugate Addition: Subject the N-acyloxazolidinone to a stereoselective conjugate addition of a suitable nitrogen nucleophile (e.g., lithium hexamethyldisilazide followed by a suitable electrophilic nitrogen source, or a chiral amine equivalent). The chiral auxiliary will direct the addition to form one diastereomer preferentially.

-

Hydrolysis and Auxiliary Cleavage: Hydrolyze the resulting adduct under basic conditions (e.g., lithium hydroxide in a mixture of THF and water) to cleave the chiral auxiliary and afford the desired (S)-3-amino-3-(4-cyanophenyl)propanoic acid. The chiral auxiliary can often be recovered and reused.

Applications in Research and Development

The unique structural features of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid make it a valuable tool in several areas of chemical and pharmaceutical research.

Peptide Synthesis and Peptidomimetics

Incorporation of this β-amino acid into peptide sequences can induce specific secondary structures, such as helices and turns, which are important for biological activity. The cyanophenyl side chain can also be used to probe protein-peptide interactions or to introduce a specific recognition element. Its N-protected derivatives, particularly the Fmoc-protected version, are commercially available and ready for use in solid-phase peptide synthesis (SPPS).[5][6]

Drug Discovery and Medicinal Chemistry

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid serves as a chiral building block for the synthesis of more complex molecules with potential therapeutic applications.[1][2] The cyanophenyl group can act as a bioisostere for other functional groups or participate in key binding interactions with biological targets. Its derivatives are being explored in the context of developing novel therapeutics for a range of diseases.

Conclusion

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid is a versatile and valuable chiral building block for researchers in medicinal chemistry and peptide science. Its well-defined stereochemistry and functionalized aromatic side chain provide a unique scaffold for the design and synthesis of novel peptides, peptidomimetics, and small molecule drug candidates. The synthetic routes outlined in this guide, particularly the robust enzymatic resolution, provide reliable methods for accessing this important compound in its enantiomerically pure form. As the demand for structurally diverse and conformationally constrained molecules in drug discovery continues to grow, the utility of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid is poised to expand further.

References

- Wiley-VCH. (2005).

- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893–1897.

-

ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]

- Koszelewski, D., Zysk, M., Brodzka, A., Żądło, A., Paprocki, D., & Ostaszewski, R. (2015). Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Organic & Biomolecular Chemistry, 13(45), 11014–11020.

-

PubChem. (n.d.). (S)-3-Amino-3-(3-cyanophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US20120108598A1 - Sitagliptin synthesis.

- Dutta, S., & Lahiri, S. C. (1982). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 59, 136–138.

-

PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). CID 158720422. National Center for Biotechnology Information. Retrieved from [Link]

- Zhao, H., Luo, R. G., & Malhotra, S. V. (2003). Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. Biotechnology Progress, 19(3), 1016–1018.

- Nikolova, P., Shivachev, B., Stoyanov, S., & Tsenov, Y. A. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(8), 112.

Sources

- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

The Strategic Intermediate: An In-depth Technical Guide to (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid, a chiral non-proteinogenic β-amino acid, has emerged as a pivotal building block in medicinal chemistry. Its unique structural features—a stereochemically defined β-amino group and a cyano-functionalized aromatic ring—offer a compelling combination of functionalities for the synthesis of complex molecular architectures and the modulation of biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and critical applications in modern drug discovery, with a focus on providing actionable insights for researchers in the field.

Physicochemical Properties and Structural Attributes

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid (CAS Number: 718596-77-1) is a white to off-white powder.[1] Its structure is characterized by a propanoic acid backbone with an amino group at the β-position and a 4-cyanophenyl substituent at the chiral center. This arrangement confers both acidic and basic properties to the molecule.[2] The presence of the cyano group significantly influences the molecule's polarity and reactivity, making it a versatile intermediate for further chemical modifications.[1][2]

| Property | Value | Source |

| CAS Number | 718596-77-1 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.2 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Optical Rotation | [α]D²⁵ = +3 ± 2º (c=0.15 in H₂O) | [1] |

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiomerically pure (S)-3-Amino-3-(4-cyanophenyl)propanoic acid is a critical step in its application for pharmaceutical development. Both asymmetric synthesis and chiral resolution of a racemic mixture are viable strategies.

Racemic Synthesis via the Rodionov Reaction

A common approach to the racemic compound is a modified Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and an ammonia source.

Conceptual Workflow of Racemic Synthesis

Caption: Enzymatic resolution of racemic ethyl ester.

Detailed Protocol for Chiral Resolution

The following protocol is based on the work of Forró and Fülöp (2004). [3][4]

-

Esterification: The racemic (±)-3-amino-3-(4-cyanophenyl)propanoic acid is converted to its ethyl ester using ethanol and thionyl chloride. [5]2. Enzymatic N-acylation: The racemic ethyl ester is subjected to enantioselective N-acylation using Candida antarctica lipase A (CAL-A) in butyl butanoate. The lipase selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer largely unreacted.

-

Separation: The unreacted (R)-ethyl ester and the N-acylated (S)-ethyl ester are separated.

-

Hydrolysis: The separated esters are then hydrolyzed under acidic conditions (e.g., refluxing in HCl) to yield the corresponding enantiomerically pure (R)- and (S)-3-amino-3-(4-cyanophenyl)propanoic acids. [3]

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid and its derivatives.

| Compound | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| (±)-3-Amino-3-(4-cyanophenyl)propanoic acid | 243-245 | 2.41 (2H, d), 4.25-4.35 (1H, m), 7.59 (2H, d), 7.85 (2H, d) | 41.9, 52.4, 110.4, 119.3, 128.2 (2C), 132.6 (2C), 149.2, 173.1 |

| (±)-Fmoc protected derivative | 179-182 | 2.55-2.80 (2H, m), 4.10-4.35 (3H, m), 4.90-5.10 (1H, m), 7.20-7.95 (12H, m), 8.06 (1H, s) | 40.3, 46.6, 51.4, 65.3, 109.8, 118.7, 120.1 (2C), 125.0 (2C), 127.0 (2C), 127.4 (2C), 127.5 (2C), 132.3 (2C), 140.7 (2C), 143.6, 143.8, 148.4, 155.3, 171.3 |

| (±)-Boc protected derivative | 168-171 | 1.40 (9H, s), 2.60-2.80 (2H, m), 4.90-5.05 (1H, m), 7.55 (2H, d), 7.61 (1H, d), 7.85 (2H, d) | Not provided in the source |

Data sourced from Forró and Fülöp (2004). [5]

Applications in Drug Development

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid is a valuable building block for the synthesis of novel drugs, particularly in the fields of neuropharmacology and metabolic diseases. [1][6]Its ability to mimic natural amino acids while introducing unique functionalities makes it an attractive component for creating peptidomimetics and small molecule inhibitors. [1]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

While not a direct component of currently marketed DPP-4 inhibitors like Sitagliptin or Vildagliptin, the structural motif of a chiral β-amino acid is central to their pharmacophore. The synthesis of these "gliptins" often involves complex stereoselective routes to generate the required β-amino acid core. The principles of synthesizing and utilizing chiral β-amino acids like (S)-3-amino-3-(4-cyanophenyl)propanoic acid are directly applicable to the development of novel DPP-4 inhibitors. The cyanophenyl group can serve as a bioisosteric replacement for other aromatic moieties, potentially offering altered pharmacokinetic or pharmacodynamic properties.

Peptide Synthesis and Peptidomimetics

The Fmoc-protected derivative, Fmoc-(S)-3-amino-3-(4-cyanophenyl)propanoic acid, is specifically designed for use in solid-phase peptide synthesis (SPPS). [4]The incorporation of this unnatural amino acid into peptide sequences allows for the creation of peptides with modified properties, such as enhanced stability, altered receptor binding affinity, and novel biological activities. [4]This is particularly relevant in the development of peptide-based therapeutics. [4]

Aromatase and TNFα Inhibitors

Racemic p-cyanophenylalanine has been utilized in the synthesis of aromatase inhibitors and TNFα inhibitors. [5]This suggests that the cyanophenyl moiety is a recognized pharmacophoric element for these target classes. The use of the enantiomerically pure β-amino acid analogue, (S)-3-amino-3-(4-cyanophenyl)propanoic acid, represents a logical next step in the design of more potent and selective inhibitors, leveraging the specific stereochemistry to optimize interactions with the biological target.

Logical Pathway for Drug Discovery Application

Caption: Application pathways in drug discovery.

Conclusion

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid stands as a strategically important chiral intermediate for the pharmaceutical industry. Its well-defined stereochemistry and versatile chemical handles provide a robust platform for the synthesis of a diverse range of biologically active molecules. The established methods for its synthesis and resolution, coupled with its demonstrated utility in constructing key pharmacophores, underscore its value for researchers and scientists dedicated to the discovery and development of next-generation therapeutics. As the demand for enantiomerically pure and functionally diverse building blocks continues to grow, the importance of (S)-3-amino-3-(4-cyanophenyl)propanoic acid in medicinal chemistry is set to expand.

References

-

Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]

-

Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

-

High Purity 3-Amino-3-(4-cyanophenyl)propanoic Acid: Synthesis, Applications, and Key Properties. [Link]

-

(S)-3-Amino-3-(3-cyanophenyl)propanoic acid. PubChem. [Link]

-

Wiley-VCH 2005 - Supporting Information. [Link]

-

3-Amino-3-(4-hydroxyphenyl)propanoic acid. PubChem. [Link]

-

A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. ResearchGate. [Link]

Sources

- 1. A Novel Process For The Preparation Of Sitagliptin [quickcompany.in]

- 2. orientjchem.org [orientjchem.org]

- 3. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]

- 4. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]

- 5. US9409912B2 - Process for the preparation of sitagliptin phosphate - Google Patents [patents.google.com]

- 6. op.niscair.res.in [op.niscair.res.in]

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid molecular structure

An In-depth Technical Guide to the Molecular Structure of (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyanophenyl moiety and defined stereochemistry at the β-carbon make it a valuable building block for synthesizing peptidomimetics, modulating peptide conformations, and developing novel therapeutic agents, particularly in neuropharmacology. This guide provides a detailed examination of its molecular structure, physicochemical properties, and anticipated spectroscopic profile. Furthermore, it outlines robust, field-proven protocols for its synthesis via the Rodionov reaction and subsequent enantioselective separation using enzymatic kinetic resolution, offering researchers a comprehensive resource for the practical application of this versatile compound.

Introduction: The Significance of Aryl-Substituted β-Amino Acids

β-Amino acids are structural isomers of the canonical α-amino acids, with the amino group attached to the second carbon (the β-carbon) from the carboxyl group. This seemingly minor structural shift imparts profound changes in their chemical and biological properties. Peptides constructed from β-amino acids, known as β-peptides, exhibit remarkable resistance to enzymatic degradation by proteases, a critical advantage in drug design.[1] They also adopt stable, predictable secondary structures, including helices and sheets, making them excellent scaffolds for mimicking the architectures of natural proteins.

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid, a derivative of β-phenylalanine, incorporates a cyano-substituted aromatic ring. This feature is particularly valuable for several reasons:

-

Structural Rigidity: The phenyl group provides conformational constraint, which is crucial for designing ligands with high receptor affinity and selectivity.

-

Electronic Properties: The electron-withdrawing nitrile group (C≡N) alters the electronic landscape of the aromatic ring, influencing non-covalent interactions such as π-stacking and hydrogen bonding, which are critical for molecular recognition at a receptor binding site.

-

Synthetic Handle: The nitrile group can be chemically transformed into other functional groups, such as amines or carboxylic acids, providing a versatile anchor point for further molecular elaboration.

This compound serves as a key building block in the synthesis of novel drugs targeting amino acid pathways and has been utilized in neuropharmacology research to probe synaptic transmission.[2] Its ability to mimic natural amino acids while introducing unique structural and electronic features makes it an attractive tool for exploring new therapeutic avenues.[2]

Molecular Structure and Physicochemical Properties

Core Structure and Functional Groups

The molecule's architecture consists of a three-carbon propanoic acid backbone. The key features are:

-

A chiral center at the C3 (β) position.

-

A primary amino group (-NH₂) attached to the chiral C3 carbon.

-

A 4-cyanophenyl group also attached to the C3 carbon, providing steric bulk and specific electronic properties.

-

A carboxylic acid group (-COOH) at the C1 position.

Below is a diagram illustrating the core molecular structure.

Caption: Logical relationship of the core components of the molecule.

Stereochemistry

The designation "(S)" refers to the absolute configuration at the C3 stereocenter, as defined by the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the amino and 4-cyanophenyl groups is critical, as biological systems are inherently chiral. Enantiomers of a drug molecule often exhibit vastly different pharmacological activities, with one being potent while the other may be inactive or even toxic. Therefore, ensuring enantiopurity is a paramount concern in drug development.

Physicochemical Properties

The key physicochemical properties are summarized in the table below, compiled from supplier data.[2]

| Property | Value |

| CAS Number | 718596-77-1 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.2 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥99% (HPLC) |

| Optical Rotation | [α]²⁵_D_ = +3 ± 2º (c=0.15 in H₂O) |

| Synonyms | L-β-Phe(4-CN)-OH, (S)-4-Cyano-β-phenylalanine |

Spectroscopic Characterization (Anticipated)

Anticipated ¹H NMR Spectroscopy

In a suitable solvent like D₂O or DMSO-d₆, the proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons: Two doublets in the range of δ 7.5-7.9 ppm. These correspond to the AA'BB' system of the para-substituted benzene ring. The protons ortho to the cyano group will be further downfield than those meta to it.

-

Benzylic Proton (C3-H): A triplet or doublet of doublets around δ 4.3-4.6 ppm. This proton is coupled to the adjacent methylene protons at C2.

-

Methylene Protons (C2-H₂): Two signals appearing as a multiplet (often a doublet of doublets for each proton) around δ 2.7-3.0 ppm. These two protons are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent and will couple with each other and with the C3 proton.

-

Labile Protons (-NH₂ and -COOH): These signals are broad and their chemical shift is highly dependent on solvent, concentration, and temperature. In D₂O, these protons will exchange with deuterium and the signals will disappear.

Anticipated ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should reveal 8 distinct signals for the 10 carbon atoms:

-

Carbonyl Carbon (-COOH): δ 172-175 ppm.

-

Aromatic Carbons: Four signals between δ 110-150 ppm. This includes the ipso-carbon attached to the propanoic acid chain, the carbon bearing the cyano group, and the two pairs of equivalent CH carbons.

-

Nitrile Carbon (-C≡N): δ 118-122 ppm.

-

Benzylic Carbon (C3): δ 50-55 ppm.

-

Methylene Carbon (C2): δ 40-45 ppm.

Anticipated Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to its functional groups:

-

-NH₂ Stretch: A broad band (or two sharp peaks) around 3300-3500 cm⁻¹.

-

-OH Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

-C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2220-2240 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Anticipated Mass Spectrometry

Using electrospray ionization (ESI), the mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 191.2. High-resolution mass spectrometry would confirm the elemental composition.

Synthesis and Enantioselective Resolution

The most efficient strategy for obtaining enantiopure (S)-3-Amino-3-(4-cyanophenyl)propanoic acid involves a two-stage process: first, the synthesis of the racemic compound, followed by a highly selective enzymatic resolution.

Caption: Overall workflow for the synthesis and resolution of the target molecule.

Protocol 1: Synthesis of Racemic Precursor

This protocol is based on the Rodionov reaction, a robust one-pot method for preparing β-amino acids.[3][4]

Causality Behind Choices:

-

Reactants: 4-Cyanobenzaldehyde is the source of the cyanophenyl group. Malonic acid provides the C2 and C1 carbons. Ammonium acetate serves as both the ammonia source and a basic catalyst.

-

Solvent: A protic solvent like ethanol is used to facilitate the solubility of the reactants and intermediates.

-

Mechanism: The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malonic acid, followed by a conjugate (Michael) addition of ammonia to the resulting α,β-unsaturated dicarboxylic acid. Subsequent decarboxylation upon heating yields the final racemic β-amino acid.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-cyanobenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.2 eq).

-

Solvent Addition: Add absolute ethanol to the flask to achieve a reactant concentration of approximately 0.5 M.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction mixture will typically become a clear solution before a precipitate forms.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 6-8 hours).

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The racemic β-amino acid often precipitates as a white solid.

-

Purification: Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and byproducts. The crude product can be further purified by recrystallization if necessary.

Protocol 2: Enantioselective Enzymatic Resolution

This protocol leverages the high enantioselectivity of Candida antarctica Lipase A (CAL-A) to resolve the racemic amino ester.[5]

Causality Behind Choices:

-

Substrate: The reaction requires the ethyl or methyl ester of the racemic amino acid, as lipases are ester hydrolases/transferases. The free acid must first be esterified (e.g., using thionyl chloride in ethanol).

-

Enzyme: CAL-A is chosen for its excellent ability to discriminate between enantiomers of β-amino esters and its high chemoselectivity for N-acylation over other potential side reactions.[5]

-

Acyl Donor: An activated ester like butyl butanoate or 2,2,2-trifluoroethyl butanoate serves as the acyl group donor. The enzyme transfers the butanoyl group specifically to the amino group of one enantiomer (typically the R-enantiomer).

-

Principle (Kinetic Resolution): The enzyme acylates one enantiomer much faster than the other. By stopping the reaction at ~50% conversion, the mixture will contain the unreacted, enantiopure (S)-amino ester and the N-acylated (R)-amino amide. These two compounds have different chemical properties (basicity, polarity) and can be easily separated.

Step-by-Step Methodology:

-

Esterification: Convert the racemic acid from Protocol 1 to its corresponding ethyl ester using standard methods (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid or using SOCl₂).

-

Enzymatic Reaction: Dissolve the racemic ethyl ester (1.0 eq) in a suitable organic solvent (e.g., diisopropyl ether) or use the acyl donor as the solvent (e.g., neat butyl butanoate).

-

Enzyme Addition: Add immobilized Candida antarctica Lipase A (e.g., Novozym 735) to the solution.

-

Acylation: Add the acyl donor (e.g., 2,2,2-trifluoroethyl butanoate, 1.0 eq) and stir the suspension at a controlled temperature (e.g., 40-50 °C).

-

Monitoring: Monitor the conversion by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize both the yield and enantiomeric excess (ee) of the desired (S)-enantiomer.

-

Workup: Once 50% conversion is reached, remove the immobilized enzyme by filtration.

-

Separation: Separate the unreacted (S)-amino ester from the newly formed (R)-N-butanoyl amide. This can be achieved by an acid-base extraction or by column chromatography. The amino ester is basic and can be extracted into an acidic aqueous phase, while the neutral amide remains in the organic phase.

-

Hydrolysis: Hydrolyze the purified (S)-amino ester to the final (S)-amino acid using standard basic or acidic hydrolysis conditions, followed by neutralization.

Key Applications in Drug Development and Research

The unique structural features of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid make it a high-value component in modern drug discovery.

Building Block in Peptide Synthesis

In its N-protected forms, such as Fmoc-(S)-3-amino-3-(4-cyanophenyl)propanoic acid or the Boc-protected equivalent, the molecule is readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS).[6] Its inclusion can:

-

Induce Stable Turns: The β-amino acid structure promotes the formation of turn-like secondary structures in peptides.

-

Enhance Proteolytic Stability: The altered peptide backbone is not recognized by many proteases, increasing the in-vivo half-life of the resulting peptide drug.

-

Introduce Novel Side-Chain Interactions: The cyanophenyl group can act as a hydrogen bond acceptor or participate in dipole-dipole and π-stacking interactions within a receptor pocket, potentially enhancing binding affinity and selectivity.[6]

Applications in Neuropharmacology

This compound and its derivatives are valuable tools for designing molecules that interact with the central nervous system.[2] They can be used to synthesize analogs of neurotransmitters or to create ligands for receptors that bind amino acids. The defined stereochemistry and rigid structure allow for precise probing of the steric and electronic requirements of receptor binding sites, aiding in the rational design of more potent and selective neurological drugs.[2]

Conclusion

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid is more than a simple chemical reagent; it is an enabling tool for the sophisticated design of next-generation therapeutics. Its molecular structure, characterized by a key stereocenter and a functionalized aromatic ring, provides a unique combination of conformational rigidity and chemical versatility. The well-established synthetic and resolution protocols detailed in this guide offer a clear and reliable pathway for its preparation in an enantiomerically pure form. For researchers in drug development, understanding the nuances of this molecule's structure and synthesis is the first step toward unlocking its considerable potential in creating more stable, selective, and potent peptide-based drugs and neurological agents.

References

Sources

- 1. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to the Synthesis of (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid

Introduction: The Strategic Importance of a Chiral Building Block

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid is a non-proteinogenic β-amino acid of significant interest to the pharmaceutical industry. Its structural motif, featuring a chiral center at the β-position and a cyano-functionalized aromatic ring, renders it a highly valuable and versatile building block for the synthesis of complex molecular architectures.[1][2][3] Notably, this compound is a key precursor in the industrial synthesis of Sitagliptin, the active pharmaceutical ingredient in Januvia®, a widely prescribed treatment for type 2 diabetes.[4][5][6] The cyanophenyl group serves as a useful synthetic handle and contributes to the overall pharmacological profile of the target molecule.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the primary synthetic pathways to (S)-3-Amino-3-(4-cyanophenyl)propanoic acid, with a focus on enantioselective methodologies. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer a comparative analysis to inform the selection of the most appropriate synthetic route based on laboratory or industrial-scale requirements.

Navigating the Synthetic Landscape: Key Enantioselective Strategies

The synthesis of enantiomerically pure β-amino acids is a well-established field, with several powerful strategies at the disposal of the synthetic chemist.[7][8][9] For the specific synthesis of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid, the most prominent and practical approaches include:

-

Enzymatic Kinetic Resolution: A highly selective and environmentally benign method that utilizes lipases to resolve a racemic mixture of the corresponding ester.

-

Rhodium-Catalyzed Asymmetric Hydrogenation: A powerful and atom-economical approach that employs a chiral rhodium catalyst to directly generate the desired enantiomer from a prochiral enamide precursor.

-

Asymmetric Mannich-Type Reaction: A versatile carbon-carbon bond-forming reaction that allows for the stereocontrolled construction of the β-amino acid backbone.

The following sections will explore each of these methodologies in detail, providing both theoretical understanding and practical guidance.

Enzymatic Kinetic Resolution: A Green and Precise Approach

Enzymatic kinetic resolution is a widely adopted strategy in the pharmaceutical industry for the synthesis of chiral compounds, prized for its exceptional selectivity and mild reaction conditions.[10] This method relies on the ability of an enzyme to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus allowing for their separation. For the synthesis of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid, the kinetic resolution of its racemic ethyl ester via enantioselective N-acylation catalyzed by Candida antarctica lipase A (CAL-A) has been demonstrated to be a highly effective method.[11]

The Underlying Principle: Enantioselective Acylation

The core of this process is the remarkable ability of CAL-A to differentiate between the two enantiomers of ethyl 3-amino-3-(4-cyanophenyl)propanoate. The enzyme selectively catalyzes the acylation of the amino group of the (S)-enantiomer, forming an amide, while leaving the (R)-enantiomer largely untouched. This difference in reactivity allows for the separation of the acylated (S)-enantiomer from the unreacted (R)-enantiomer. Subsequent hydrolysis of the amide and ester moieties then yields the desired (S)-3-Amino-3-(4-cyanophenyl)propanoic acid.

The enantioselectivity of lipases like CAL-A arises from the specific three-dimensional arrangement of amino acid residues in the enzyme's active site, which creates a chiral environment.[12] This active site preferentially binds one enantiomer in an orientation that is productive for catalysis, while the other enantiomer binds in a non-productive or less favorable orientation.

Figure 1: Workflow for the enzymatic kinetic resolution of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate using CAL-A.

Experimental Protocol: Lipase-Catalyzed Resolution

The following protocol is adapted from established literature procedures for the resolution of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate.[11]

Materials:

-

Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate

-

Candida antarctica lipase A (CAL-A), immobilized

-

Butyl butanoate (or other suitable acyl donor and solvent)

-

Hydrochloric acid (for hydrolysis)

-

Sodium hydroxide (for neutralization)

-

Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Enzymatic Acylation: In a suitable reaction vessel, dissolve racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate in butyl butanoate (which acts as both the solvent and the acyl donor). Add immobilized CAL-A to the solution. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., chiral HPLC) to determine the enantiomeric excess (ee) of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the acylated product.

-

Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

-

Separation: Separate the acylated (S)-enantiomer from the unreacted (R)-enantiomer. This can often be achieved by extraction or chromatography.

-

Hydrolysis:

-

For the (S)-enantiomer: Hydrolyze the N-butanoyl and ethyl ester groups of the acylated product using acidic conditions (e.g., refluxing in aqueous HCl) to obtain (S)-3-Amino-3-(4-cyanophenyl)propanoic acid.

-

For the (R)-enantiomer: The unreacted (R)-ethyl ester can be hydrolyzed under similar acidic conditions to yield (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, or the ester can be racemized and recycled.

-

-

Isolation and Purification: After hydrolysis, adjust the pH to the isoelectric point of the amino acid to precipitate the product. The crude amino acid can then be collected by filtration and purified by recrystallization.

| Parameter | Optimized Condition | Rationale |

| Enzyme | Candida antarctica lipase A (CAL-A) | Demonstrates high enantioselectivity for a range of β-amino esters.[11][13] |

| Acyl Donor/Solvent | Butyl butanoate | Serves as both the acylating agent and the reaction medium, simplifying the process.[11] |

| Temperature | Room Temperature | Mild conditions preserve enzyme activity and prevent side reactions. |

| Conversion | ~50% | Maximizes the enantiomeric excess of both the unreacted substrate and the product. |

Table 1: Optimized parameters for the enzymatic resolution of ethyl 3-amino-3-(4-cyanophenyl)propanoate.

Rhodium-Catalyzed Asymmetric Hydrogenation: An Atom-Economical Approach

Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of modern asymmetric synthesis, offering a highly efficient and atom-economical route to chiral molecules.[12][14] This method involves the reduction of a prochiral olefin with molecular hydrogen in the presence of a chiral rhodium catalyst. For the synthesis of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid, this strategy would typically involve the hydrogenation of a β-(acylamino)acrylate precursor.

The Mechanism of Stereoselection

The high enantioselectivity observed in these reactions is a consequence of the chiral environment created by the phosphine ligand coordinated to the rhodium center.[6][15][16] The substrate coordinates to the chiral metal complex, and the subsequent migratory insertion of hydrogen occurs preferentially from one face of the double bond, leading to the formation of one enantiomer in excess. The choice of the chiral ligand is critical and can be tailored to the specific substrate to achieve high enantioselectivity. Ligands such as Josiphos and DuPhos have been shown to be highly effective for the asymmetric hydrogenation of enamides.[2]

Figure 2: Simplified catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide.

Experimental Protocol: Asymmetric Hydrogenation

The following is a general protocol for the rhodium-catalyzed asymmetric hydrogenation of a β-(acylamino)acrylate, which would be a precursor to the target molecule.

Materials:

-

β-(acylamino)-β-(4-cyanophenyl)acrylic acid ester

-

[Rh(COD)₂]BF₄ or similar rhodium precursor

-

Chiral bisphosphine ligand (e.g., a Josiphos or DuPhos derivative)

-

Hydrogen gas

-

Anhydrous, deoxygenated solvent (e.g., methanol, toluene)

-

Hydrogenation reactor

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium precursor and the chiral ligand in the solvent to form the active catalyst.

-

Reaction Setup: In a hydrogenation reactor, dissolve the β-(acylamino)acrylate substrate in the solvent.

-

Hydrogenation: Transfer the catalyst solution to the reactor. Pressurize the reactor with hydrogen gas to the desired pressure. The reaction is typically stirred at a specific temperature until the hydrogen uptake ceases.

-

Work-up: After the reaction is complete, carefully vent the reactor and purge with an inert gas. Remove the solvent under reduced pressure. The crude product can be purified by chromatography or crystallization.

-

Deprotection: The acyl and ester protecting groups are then removed under appropriate conditions (e.g., acid or base hydrolysis) to yield (S)-3-Amino-3-(4-cyanophenyl)propanoic acid.

| Parameter | Typical Condition | Rationale |

| Catalyst Loading | 0.1 - 1 mol% | High catalyst turnover allows for low catalyst loadings, which is economically favorable. |

| Hydrogen Pressure | 1 - 50 atm | Affects reaction rate and, in some cases, enantioselectivity. |

| Solvent | Methanol, Toluene | The choice of solvent can influence both the rate and selectivity of the reaction. |

| Temperature | 25 - 50 °C | Mild temperatures are generally sufficient and help to minimize side reactions. |

Table 2: Typical reaction parameters for rhodium-catalyzed asymmetric hydrogenation.

Asymmetric Mannich-Type Reaction: A Versatile C-C Bond Forming Strategy

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds.[14][17] In its asymmetric variant, a chiral catalyst is used to control the stereochemical outcome of the reaction, providing access to enantiomerically enriched products.[18][19] The synthesis of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid via a Mannich-type reaction would typically involve the reaction of an imine derived from 4-cyanobenzaldehyde with a suitable enolate equivalent, such as a malonate, in the presence of a chiral catalyst.[20][21]

Mechanism of the Asymmetric Mannich Reaction

The key to the asymmetric Mannich reaction is the use of a chiral catalyst that can coordinate to both the imine and the enolate, bringing them together in a specific orientation that favors the formation of one enantiomer of the product. Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, have been shown to be highly effective in promoting these reactions with high enantioselectivity.[18]

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficient large scale microwave assisted Mannich reactions using substituted acetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism and Stereoselectivity of Asymmetric Hydrogenation | Semantic Scholar [semanticscholar.org]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. mdpi.com [mdpi.com]

- 11. Overcoming challenges with scalability in biopharma manufacturing [pharmaceutical-technology.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Mannich reaction - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mechanism and stereoselectivity of asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mannich Reaction [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. Organocatalysed asymmetric Mannich reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 20. The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids: Enantioselective Synthesis of β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Asymmetric Mannich Reactions with in Situ Generation of Carbamate-Protected Imines by an Organic Catalyst [organic-chemistry.org]

Introduction: The Significance of (S)-4-Cyano-β-phenylalanine in Modern Research

An In-depth Technical Guide to the Physical Characteristics of (S)-4-Cyano-β-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Cyano-β-phenylalanine, a non-canonical amino acid, has emerged as a pivotal tool in the realms of peptide synthesis, drug discovery, and biophysical research.[1][2] Its unique structure, featuring a cyano group on the phenyl ring, imparts valuable properties that are not present in its natural counterpart, phenylalanine. This modification allows for its use as a fluorescent marker and an infrared (IR) probe to investigate peptide-membrane interactions and protein dynamics with high spatial and temporal resolution.[3] The cyano group's vibrational frequency is exquisitely sensitive to its local microenvironment, providing a powerful spectroscopic handle to probe subtle changes in protein structure and function.[4][5] Furthermore, the incorporation of this unnatural amino acid can enhance the biological activity and metabolic stability of peptides, making it a valuable building block in the development of novel therapeutics.[1][6] This guide provides a comprehensive overview of the core physical characteristics of (S)-4-Cyano-β-phenylalanine, offering a foundational understanding for its effective application in research and development.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of (S)-4-Cyano-β-phenylalanine are fundamental to its application. These characteristics dictate its behavior in various experimental setting, from synthesis and purification to its incorporation into peptides and proteins.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [7] |

| Molecular Weight | 190.20 g/mol | [7] |

| Appearance | White to off-white powder/crystals | [3][8][9] |

| Melting Point | Not explicitly reported for the (S)-enantiomer. The racemic (DL) form melts at 231-237 °C. | [9] |

| Solubility | Estimated water solubility: 100 g/L | [3] |

| IUPAC Name | (2S)-2-amino-3-(4-cyanophenyl)propanoic acid | [7] |

| CAS Number | 167479-78-9 |

It is important to note that derivatives of (S)-4-Cyano-β-phenylalanine, such as those with Boc or Fmoc protecting groups, will exhibit different physical properties. For instance, Fmoc-4-cyano-L-phenylalanine has a reported melting point of 180 - 191 °C.[10]

Structural Elucidation and Spectroscopic Signature

The precise structure and spectroscopic characteristics of (S)-4-Cyano-β-phenylalanine are critical for its use as a molecular probe.

Chemical Structure

The structure of (S)-4-Cyano-β-phenylalanine is characterized by a chiral center at the alpha-carbon, an amino group, a carboxylic acid group, and a benzyl side chain substituted with a cyano group at the para position.

Caption: Chemical structure of (S)-4-Cyano-β-phenylalanine.

Infrared (IR) Spectroscopy

The nitrile (C≡N) stretching vibration is the most prominent and informative feature in the IR spectrum of (S)-4-Cyano-β-phenylalanine. This vibration typically appears in a spectral region (around 2230-2240 cm⁻¹) that is relatively free from other protein absorptions, making it an excellent probe.[4] The exact frequency of the nitrile stretch is sensitive to the local electric field, hydrogen bonding, and solvent polarity.[8] For instance, a blue shift (higher frequency) of the nitrile band is observed when the solvent is changed from a less polar solvent like THF to a more polar one like water.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of (S)-4-Cyano-β-phenylalanine. The proton NMR spectrum would show characteristic signals for the aromatic protons, the α- and β-protons of the amino acid backbone, and the amino and carboxyl protons.[11][12] The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the cyano group.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of (S)-4-Cyano-β-phenylalanine and its incorporation into peptides.[13] High-resolution mass spectrometry provides the exact mass, which can be used to confirm the elemental composition.

Experimental Protocols for Characterization

The following outlines a general workflow for the physical and chemical characterization of (S)-4-Cyano-β-phenylalanine.

Caption: General workflow for the characterization of (S)-4-Cyano-β-phenylalanine.

Step-by-Step Methodologies

1. Determination of Melting Point:

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded. A sharp melting point range is indicative of high purity.

2. Solubility Assessment:

-

A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature.

-

The mixture is stirred until equilibrium is reached.

-

If the solid dissolves completely, more is added until saturation is achieved.

-

The concentration of the dissolved solid in the saturated solution is then determined, often by gravimetric analysis after solvent evaporation or by spectroscopic methods.

3. Chiral Purity Determination by HPLC:

-

A chiral stationary phase column is used in a High-Performance Liquid Chromatography (HPLC) system.

-

A solution of the compound is injected into the HPLC.

-

The two enantiomers, (S) and (R), will have different retention times on the chiral column, allowing for their separation and quantification.

-

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

4. Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

The spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

-

The characteristic nitrile stretching peak should be identified and its frequency noted.[8]

Conclusion and Future Perspectives

(S)-4-Cyano-β-phenylalanine is a powerful and versatile tool for chemical biologists, medicinal chemists, and materials scientists. Its unique physical and spectroscopic properties, particularly the environmentally sensitive cyano group, provide a window into molecular-level interactions. A thorough understanding of its fundamental physical characteristics, as outlined in this guide, is paramount for its successful application in pioneering research. As synthetic methodologies become more refined and our understanding of its utility deepens, we can expect to see (S)-4-Cyano-β-phenylalanine play an even more significant role in the development of novel diagnostics, therapeutics, and advanced biomaterials.

References

- PubChem. (n.d.). Boc-4-cyano-D-phenylalanine. National Center for Biotechnology Information.

-

Lee, B., Papoutsis, B. M., Wong, N. Y., Piacentini, J., Kearney, C., Huggins, N. A., ... & Brewer, S. H. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. The journal of physical chemistry. B, 126(44), 8957–8969. [Link]

-

PubChem. (n.d.). (L)-4-Cyanophenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

-

White, A. D., Boyle, A. L., & Brewer, S. H. (2020). Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes. ChemBioChem, 21(24), 3474–3478. [Link]

-

Lee, B., Papoutsis, B. M., Wong, N. Y., Piacentini, J., Kearney, C., Huggins, N. A., ... & Brewer, S. H. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. The Journal of Physical Chemistry B, 126(44), 8957-8969. [Link]

-

Bazewicz, C. G., Lipkin, J. S., Smith, E. E., Liskov, M. T., & Brewer, S. H. (n.d.). Expanding the Utility of 4-Cyano-L-Phenylalanine as a Vibrational Reporter of Protein Environments. AWS. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 4-Cyano-D-phenylalanine. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 4-cyano-phenylalanine.

- Google Patents. (n.d.). CN103408459B - Preparation method of 4-cyanophenylalanine.

-

American Chemical Society. (2023, August 7). p-Cyano-L-phenylalanine. Retrieved from [Link]

-

PubMed. (2022, November 10). Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. J Phys Chem B. Retrieved from [Link]

-

Thielges, M. C., Axup, J. Y., Wong, D., Lee, H. S., Chung, J. K., Schultz, P. G., & Fayer, M. D. (2011). Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins. Analytical Chemistry, 83(12), 4694–4701. [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159).

- De Zotti, M., Bobone, S., Bortolotti, A., Longo, E., Biondi, B., Peggion, C., ... & Stella, L. (2015). 4-Cyano-α-methyl-l-phenylalanine as a spectroscopic marker for the investigation of peptaibiotic-membrane interactions. Chemistry & biodiversity, 12(4), 513-527.

-

Boujard, A., Courvoisier-Dezord, E., Le Borgne, M., & El-Kashef, H. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of enzyme inhibition and medicinal chemistry, 39(1), 2347063. [Link]

- ChemScene. (n.d.). Building blocks | Bioactive small molecules.

- Reynolds, N. P., Li, X., & Webb, L. J. (2016). Structures of 4-cyano-l-phenylalanine (pCNF) and... ResearchGate.

- Thermo Scientific Chemicals. (n.d.). N-Boc-4-cyano-L-phenylalanine, 95% 1 g.

-

Wang, Y., Liu, Z., & Wang, Y. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules (Basel, Switzerland), 23(6), 1414. [Link]

- Wikipedia. (n.d.). Cyanoalanine.

-

El-Gendy, M. A., & El-Subbagh, H. I. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Future medicinal chemistry, 12(10), 939–964. [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Brominated Phenylalanine Derivatives in Drug Discovery.

- Biological Magnetic Resonance Bank. (n.d.). bmse000045 L-Phenylalanine at BMRB.

-

Reva, M., Lapinski, L., & Coussan, S. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. International journal of molecular sciences, 23(7), 3968. [Link]

- Ningbo Inno Pharmchem Co.,Ltd. (2025, December 28). Optimizing Peptide Synthesis with 3-Cyano-L-phenylalanine: A Supplier's Insight.

- Solubility of Things. (n.d.). Phenylalanine.

- Sigma-Aldrich. (n.d.). Boc-Phe-OH.

- ResearchGate. (2025, August 6). 4‐Cyano‐α‐methyl‐l‐phenylalanine as a Spectroscopic Marker for the Investigation of PeptaibioticMembrane Interactions | Request PDF.

- ResearchGate. (n.d.). ¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in....

-

Aapptec Peptides. (n.d.). Fmoc-Phe(4-CN)-OH [173963-93-4]. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. acs.org [acs.org]

- 4. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. (L)-4-Cyanophenylalanine | C10H10N2O2 | CID 1501865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

The Core Mechanism of (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid: A Technical Guide to Dipeptidyl Peptidase-4 Inhibition

Introduction: Unveiling the Therapeutic Potential of a Key Chemical Scaffold

In the landscape of modern drug discovery, the pursuit of novel therapeutic agents often converges on specific chemical scaffolds that exhibit remarkable biological activity. (S)-3-Amino-3-(4-cyanophenyl)propanoic acid represents such a scaffold, a β-amino acid derivative whose significance is intrinsically linked to the inhibition of Dipeptidyl Peptidase-4 (DPP-4). While not a standalone therapeutic agent, its structural motifs are central to the design of a clinically important class of anti-diabetic drugs, most notably sitagliptin.[1][2][3] This in-depth technical guide elucidates the mechanism of action of compounds based on this scaffold, focusing on their role as DPP-4 inhibitors and the subsequent modulation of the incretin system for the management of type 2 diabetes mellitus. For researchers and drug development professionals, understanding the core principles of this mechanism is paramount for the innovation of next-generation therapies.

The Central Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4, also known as CD26, is a transmembrane glycoprotein that functions as a serine exopeptidase.[4][5] It is ubiquitously expressed on the surface of various cell types, including those in the liver, kidneys, and gastrointestinal tract.[4][5] The primary physiological role of DPP-4 in glucose homeostasis is the rapid inactivation of incretin hormones, principally Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][4][6] DPP-4 selectively cleaves dipeptides from the N-terminus of these hormones, but only if the penultimate residue is proline or alanine.[1] This cleavage renders the incretins inactive, thereby curtailing their insulinotropic effects.[2][4]

Structural Rationale for Inhibition: The Significance of the β-Amino Acid and Cyanophenyl Moieties

The therapeutic strategy of DPP-4 inhibition hinges on preventing the degradation of GLP-1 and GIP, thus prolonging their physiological activity. The chemical architecture of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid is emblematic of the structural features required for potent and selective DPP-4 inhibition.

-

The β-Amino Acid Backbone: Unlike α-amino acids that are the building blocks of natural peptides, β-amino acids provide a more stable backbone that is less susceptible to metabolic degradation. In the context of DPP-4 inhibitors like sitagliptin, the β-amino acid structure mimics the dipeptide substrate of the enzyme, allowing it to bind to the active site.[1][2]

-

The Cyanophenyl Group: The (4-cyanophenyl) group plays a crucial role in the binding affinity and selectivity of the inhibitor. This moiety typically occupies the S1 sub-pocket of the DPP-4 active site, which is a hydrophobic pocket.[6] The cyano group can form key interactions with residues within this pocket, contributing to the potent inhibition of the enzyme.

Molecular Mechanism of Action: Competitive Inhibition of DPP-4

Compounds based on the (S)-3-Amino-3-(4-cyanophenyl)propanoic acid scaffold act as competitive inhibitors of DPP-4.[2] They bind reversibly to the active site of the enzyme, preventing the natural substrates (GLP-1 and GIP) from binding and being cleaved. This inhibition leads to a sustained elevation of active incretin levels in the circulation.[7]

The following diagram illustrates the core mechanism of DPP-4 inhibition:

Figure 1. Mechanism of DPP-4 Inhibition.

Downstream Physiological Effects: Enhancement of the Incretin Pathway

The inhibition of DPP-4 and the subsequent increase in active GLP-1 and GIP levels trigger a cascade of beneficial downstream effects on glucose homeostasis.

GLP-1 Signaling Pathway

Elevated levels of active GLP-1 bind to and activate the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, on pancreatic β-cells.[8][9][10] This activation initiates an intracellular signaling cascade, primarily through the Gαs/cAMP pathway.[8][9] The increase in cyclic AMP (cAMP) activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[8][11] This signaling cascade ultimately leads to glucose-dependent insulin secretion.[12][13][14]

The following diagram outlines the GLP-1 signaling pathway in a pancreatic β-cell:

Figure 2. GLP-1 Signaling Pathway in Pancreatic β-cells.

Key Therapeutic Outcomes

The enhancement of the incretin pathway through DPP-4 inhibition results in several key therapeutic outcomes for individuals with type 2 diabetes:

-

Glucose-Dependent Insulin Secretion: The stimulation of insulin release is dependent on ambient glucose levels. This glucose-dependent mechanism significantly reduces the risk of hypoglycemia compared to other anti-diabetic agents like sulfonylureas.[4]

-

Suppression of Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[4][15] This dual action of stimulating insulin and suppressing glucagon contributes to improved glycemic control.

-

β-Cell Preservation: Preclinical studies suggest that DPP-4 inhibitors may have a protective effect on pancreatic β-cells by promoting their proliferation and inhibiting apoptosis, potentially slowing the progression of type 2 diabetes.[4]

Experimental Protocols for Assessing DPP-4 Inhibition

The evaluation of novel compounds as potential DPP-4 inhibitors requires robust and validated experimental protocols. The following provides a detailed methodology for an in vitro DPP-4 inhibitor screening assay.

In Vitro DPP-4 Inhibitor Screening Assay

Objective: To determine the inhibitory activity of a test compound, such as one based on the (S)-3-Amino-3-(4-cyanophenyl)propanoic acid scaffold, against DPP-4.

Principle: This assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate. The presence of an inhibitor will reduce the rate of substrate cleavage, resulting in a decreased fluorescent signal.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and the reference inhibitor in DMSO.

-

Prepare serial dilutions of the test compound and reference inhibitor in assay buffer to achieve the desired final concentrations.

-

Prepare the DPP-4 enzyme solution and the substrate solution in assay buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to triplicate wells:

-

Blank wells: Assay buffer only.

-

Control wells (100% activity): Assay buffer and DPP-4 enzyme.

-

Test compound wells: Test compound dilutions and DPP-4 enzyme.

-

Reference inhibitor wells: Reference inhibitor dilutions and DPP-4 enzyme.

-

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) kinetically over a period of 30 minutes, with readings taken every minute.[16][17]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Subtract the average rate of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Experimental Workflow Diagram:

Figure 3. Experimental Workflow for In Vitro DPP-4 Inhibition Assay.

Quantitative Data Summary

The following table summarizes typical inhibitory activities of well-established DPP-4 inhibitors, providing a benchmark for the evaluation of new chemical entities based on the (S)-3-Amino-3-(4-cyanophenyl)propanoic acid scaffold.

| Inhibitor | IC50 (nM) |

| Sitagliptin | 18[18] |

| Vildagliptin | ~50 |

| Saxagliptin | ~50 |

| Alogliptin | <10 |

Note: IC50 values can vary depending on the specific assay conditions.

Conclusion

The (S)-3-Amino-3-(4-cyanophenyl)propanoic acid scaffold is a cornerstone in the design of potent and selective DPP-4 inhibitors. The mechanism of action of compounds derived from this scaffold is centered on the competitive inhibition of the DPP-4 enzyme, leading to the preservation of active incretin hormones. This, in turn, enhances the GLP-1 signaling pathway, resulting in glucose-dependent insulin secretion and suppression of glucagon release. This multifaceted mechanism provides effective glycemic control with a low risk of hypoglycemia, making it a valuable therapeutic strategy for the management of type 2 diabetes mellitus. The experimental protocols and data presented herein offer a framework for the continued exploration and development of novel DPP-4 inhibitors, with the ultimate goal of improving patient outcomes.

References

-

[Molecular mechanisms of insulin secretion]. PubMed. Available at: [Link]

-

GLP-1: Molecular mechanisms and outcomes of a complex signaling system. PMC. Available at: [Link]

-

Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects. PubMed Central. Available at: [Link]

-

Secretion of Insulin in Response to Diet and Hormones. Pancreapedia. Available at: [Link]

-

Insulin Biosynthesis, Secretion, Structure, and Structure-Activity Relationships. NCBI. Available at: [Link]

-

Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. Available at: [Link]

-

GLP-1R Signaling and Functional Molecules in Incretin Therapy. MDPI. Available at: [Link]

-

Signaling Mechanisms Underlying the Release of Glucagon-Like Peptide 1. Diabetes. Available at: [Link]

-

GLP-1 Signaling Pathway: A Comprehensive Guide. G.Flexsim. Available at: [Link]

-

Mechanisms of Insulin Secretion and Islet Function Regulation. ResearchGate. Available at: [Link]

-

How Secreted Insulin Works in Your Body. WebMD. Available at: [Link]

-

Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. Available at: [Link]

-

DPP-4 Inhibition and the Path to Clinical Proof. Frontiers. Available at: [Link]

-

Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC. Available at: [Link]

-

Comparison of α-and β-amino acid inhibitors binding mode led to the design of compounds 8. and 9. ResearchGate. Available at: [Link]

-

DPP4 ACTIVITY ASSAY KIT. Life Technologies (India) Pvt. Ltd. Available at: [Link]

- Preparation of sitagliptin intermediate. Google Patents.

-

Patent application for a biocatalytic synthesis of sitagliptin intermediates. Enzymicals AG. Available at: [Link]

- Sitagliptin and enzyme-chemical preparation method of intermediate of the sitagliptin. Google Patents.

-

INTERMEDIATES OF SITAGLIPTIN AND PREPARATION PROCESS THEREOF. European Patent Office. Available at: [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. NIH. Available at: [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH. Available at: [Link]

- Preparation method of intermediate of sitagliptin. Google Patents.

-

Dipeptidyl Peptidase-4 Inhibitors: Clinical data and clinical implications. Diabetes Care. Available at: [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Semantic Scholar. Available at: [Link]

-

Sitagliptin. PDB-101. Available at: [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]

-

Activity of 8-purine derivative as DPP-4 inhibitor. Dove Medical Press. Available at: [Link]

-

Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function. PMC. Available at: [Link]

Sources

- 1. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 2. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. GLP-1 Signaling Pathway: A Comprehensive Guide [git.flexsim.com]

- 11. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Molecular mechanisms of insulin secretion] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Secretion of Insulin in Response to Diet and Hormones | Pancreapedia [pancreapedia.org]

- 14. How Secreted Insulin Works in Your Body [webmd.com]

- 15. brieflands.com [brieflands.com]